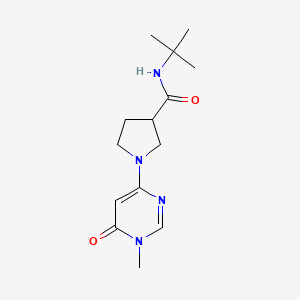![molecular formula C18H25N5O2 B12227633 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12227633.png)
4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperazine, and pyrimidine rings. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine and pyrimidine rings. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Piperazine Derivatives: Commonly used in pharmaceuticals for their therapeutic effects.
Pyrimidine Derivatives: Important in the development of antiviral and anticancer drugs .
Uniqueness
4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-methyl-4-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H25N5O2/c1-14-16(11-21-25-14)12-22-4-6-23(7-5-22)18-10-17(19-13-20-18)15-2-8-24-9-3-15/h10-11,13,15H,2-9,12H2,1H3 |
InChI Key |
BMMXRYYFPIGIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B12227554.png)
![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12227560.png)

![3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine](/img/structure/B12227568.png)
![5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12227573.png)
![N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12227589.png)
![5-Fluoro-4-methyl-6-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12227593.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine](/img/structure/B12227596.png)
![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12227607.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12227608.png)

![6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227613.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12227619.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12227626.png)
